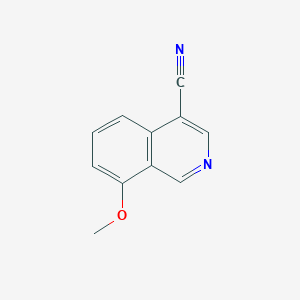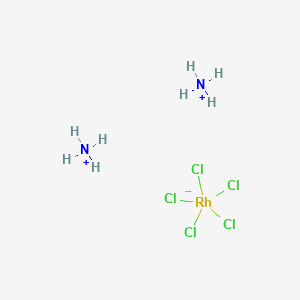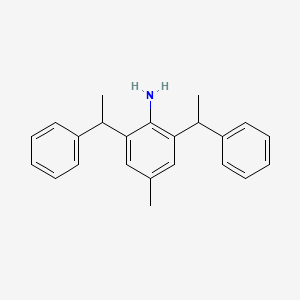![molecular formula C20H30N2O5 B12501904 2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-PHE-LEU-OH, also known as tert-butyloxycarbonyl-L-phenylalanyl-L-leucine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group attached to the amino terminus of the phenylalanine residue. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BOC-PHE-LEU-OH can be synthesized using both solution-phase and solid-phase peptide synthesis methods. In the solution-phase synthesis, the reaction typically involves the coupling of BOC-protected phenylalanine (BOC-PHE-OH) with leucine methyl ester (H-LEU-OMe) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) .
For solid-phase synthesis, BOC-PHE-OH is first attached to a solid support resin, followed by the sequential addition of leucine using similar coupling reagents. The BOC protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of BOC-PHE-LEU-OH often employs automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers utilize both solution-phase and solid-phase techniques, optimizing reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
BOC-PHE-LEU-OH undergoes various chemical reactions, including:
Deprotection: Removal of the BOC protecting group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: Yields the free amino group of phenylalanine.
Coupling: Forms longer peptide chains.
Hydrolysis: Produces free amino acids or shorter peptide fragments.
Wissenschaftliche Forschungsanwendungen
BOC-PHE-LEU-OH is extensively used in scientific research across various fields:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins for research on enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of peptide-based materials and nanostructures for applications in biotechnology and materials science
Wirkmechanismus
The mechanism of action of BOC-PHE-LEU-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino terminus of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
BOC-PHE-LEU-OH can be compared with other BOC-protected dipeptides, such as BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF) and BOC-PHE-LEU-PHE-LEU-PHE-COOH. These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific amino acid sequences and applications. BOC-PHE-LEU-OH is unique in its simplicity and versatility as a dipeptide building block .
List of Similar Compounds
- BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF)
- BOC-PHE-LEU-PHE-LEU-PHE-COOH
- BOC-LEU-AIB-PHE-AIB-OMe
Eigenschaften
Molekularformel |
C20H30N2O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25) |
InChI-Schlüssel |
WTUOGGZPHJOAND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B12501827.png)

![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
methanone](/img/structure/B12501842.png)

![2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B12501848.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)

![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)

![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
